5-Nitrophthalazin-1(2H)-one
Description
Overview of Phthalazinone Scaffold in Heterocyclic Chemistry
Phthalazinones are a class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of pharmacological activities. osf.ionih.govbenthamdirect.com The core structure, known as the phthalazinone scaffold, is a fused bicyclic system consisting of a benzene (B151609) ring merged with a pyridazinone ring. ontosight.airesearchgate.net This versatile framework is a common feature in many bioactive molecules, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.net
The inherent chemical properties of the phthalazinone system allow for various substitutions at different positions, leading to a diverse library of derivatives with distinct biological profiles. nih.govontosight.ai These derivatives have been investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents. osf.ioontosight.ainih.govosf.io The ability to modify the phthalazinone core allows medicinal chemists to fine-tune the compound's interaction with specific biological targets, such as enzymes and receptors, to achieve desired therapeutic effects. nih.govontosight.airsc.org For instance, different substitutions on the phthalazinone ring can modulate a compound's solubility, membrane permeability, and binding affinity to target proteins. nih.govontosight.ai
Phthalazinone derivatives have shown promise as inhibitors of various enzymes implicated in disease processes. osf.iorsc.org Notably, they have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, leading to the development of anticancer therapies. nih.govresearchgate.netsci-hub.se Other enzymatic targets include phosphodiesterases (PDEs) and various kinases, highlighting the broad therapeutic potential of this heterocyclic system. nih.govnih.govsci-hub.se
Historical Context of Phthalazinone Chemistry
The exploration of phthalazine (B143731) and its derivatives dates back to the late 19th and early 20th centuries, with initial studies focusing on their synthesis and basic chemical properties. The development of phthalazinone chemistry gained significant momentum in the mid-20th century with the discovery of the pharmacological activities of related compounds. nih.gov A significant milestone in the history of phthalazinone chemistry was the identification of their potential as inhibitors of poly(ADP-ribose) polymerase (PARP) in 1992. researchgate.net This discovery spurred extensive research and development efforts by medicinal chemists. researchgate.net
Subsequent work led to the creation of cell-active PARP inhibitors by 2005 and compounds with improved metabolic stability by 2006. researchgate.net A major breakthrough occurred in 2008 with the report of a potent phthalazinone-based PARP inhibitor that demonstrated single-agent cytotoxicity against cancer cells with specific genetic deficiencies (BRCA1-deficient). researchgate.net This progression illustrates the systematic evolution of phthalazinone-based drug discovery, from initial lead identification to the development of highly potent and selective therapeutic candidates.
Rationales for Investigating Nitro-Substituted Heterocycles
The introduction of a nitro group (–NO2) into a heterocyclic scaffold is a common strategy in medicinal chemistry to modulate the molecule's physicochemical and biological properties. mdpi.comnih.govsvedbergopen.com The nitro group is a strong electron-withdrawing group, a characteristic that can significantly alter the electronic distribution within a molecule. svedbergopen.comnih.gov This electronic effect can influence a compound's reactivity, polarity, and ability to interact with biological targets. svedbergopen.comnih.gov
One of the primary rationales for investigating nitro-substituted heterocycles is their potential for bioreductive activation. mdpi.comacs.org In low-oxygen environments (hypoxia), which are characteristic of solid tumors and certain infectious microorganisms, the nitro group can be enzymatically reduced to form highly reactive species. mdpi.comacs.org This selective activation in diseased tissues can lead to targeted therapeutic effects while minimizing damage to healthy, well-oxygenated cells. This approach has been particularly fruitful in the development of anticancer and antimicrobial agents. mdpi.comnih.gov
Furthermore, the nitro group's ability to act as a pharmacophore or a toxicophore makes it an intriguing functional group for medicinal chemists. nih.gov While it can be associated with toxicity concerns, its unique properties have been successfully harnessed in numerous approved drugs. mdpi.comnih.gov The presence of a nitro group can also enhance a molecule's interaction with specific enzyme active sites or receptors, leading to improved potency and selectivity. mdpi.com The study of nitro-substituted heterocycles continues to be an active area of research, with ongoing efforts to balance their therapeutic benefits against potential toxicities. nih.govacs.org
Scope and Objectives of Research on 5-Nitrophthalazin-1(2H)-one
The primary objective of research into this compound is to systematically investigate its chemical properties and potential biological activities. This involves the synthesis of the compound and its derivatives to explore structure-activity relationships. A key focus is to understand how the presence and position of the nitro group on the phthalazinone scaffold influence its biological profile.
A significant area of investigation is its potential as an antitubercular agent. Research has shown that some nitro-substituted phthalazinones exhibit growth inhibitory activity against Mycobacterium tuberculosis. For example, 7-nitro-phthalazin-1(2H)-one was identified as a lead compound with a minimum inhibitory concentration (MIC) of 3 μm. researchgate.net This suggests that related isomers like this compound may also possess valuable antitubercular properties.
The synthesis of this compound is typically achieved through the nitration of phthalazin-1(2H)-one using potassium nitrate (B79036) in concentrated sulfuric acid. thieme-connect.de This process, however, can result in a mixture of isomers, including 8-nitrophthalazin-1(2H)-one, necessitating careful purification. thieme-connect.dethieme-connect.de
Further research aims to explore the utility of this compound as a synthetic intermediate for creating more complex molecules. nih.gov The nitro group can serve as a handle for further chemical modifications, allowing for the creation of a library of derivatives with potentially enhanced or novel biological activities. thieme-connect.dechim.itresearchgate.net
Properties of this compound:
| Property | Value | Source |
| CAS Number | 89898-93-1 | guidechem.combldpharm.comguidechem.combldpharm.com |
| Molecular Formula | C₈H₅N₃O₃ | guidechem.combldpharm.com |
| Molecular Weight | 191.146 g/mol | guidechem.com |
| Melting Point | 263-265 °C | thieme-connect.dethieme-connect.de |
| Topological Polar Surface Area | 87.3 Ų | guidechem.com |
| Hydrogen Bond Donor Count | 1 | guidechem.com |
| Hydrogen Bond Acceptor Count | 4 | guidechem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-5-2-1-3-7(11(13)14)6(5)4-9-10-8/h1-4H,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRVCGZEWGFKSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NNC2=O)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitrophthalazin 1 2h One and Its Precursors
Classical and Contemporary Approaches to Phthalazinone Synthesis
The phthalazinone scaffold is a key structural motif in medicinal chemistry, prompting the development of numerous synthetic methods. These range from traditional two-component condensations to modern, more efficient multi-component and ring-closing strategies. nih.gov
The most established and widely utilized method for constructing the phthalazinone core is the cyclocondensation reaction involving a hydrazine (B178648) derivative and a suitable ortho-substituted benzene (B151609) precursor. sciforum.net This approach relies on the formation of the new nitrogen-containing ring through the reaction of the two nitrogen nucleophiles of hydrazine with two electrophilic centers on the benzene derivative.
Common precursors for this reaction include 2-acylbenzoic acids and phthalic anhydrides. nih.gov The reaction of 2-aroylbenzoic acids with hydrazine hydrate (B1144303) or substituted hydrazines, typically in a solvent like ethanol (B145695) or butanol under reflux, directly yields the corresponding 4-substituted phthalazin-1(2H)-ones. researchgate.net This method is highly versatile and allows for the introduction of various substituents at the 4-position of the phthalazinone ring.
Alternatively, phthalic anhydride (B1165640) can serve as the starting material. The reaction with hydrazine hydrate, often in the presence of acetic acid, proceeds to form the phthalazinone structure. nih.gov In some variations, the phthalic anhydride is first converted to a 2-aroylbenzoic acid via a Friedel-Crafts reaction with an aromatic hydrocarbon, which is then cyclized with hydrazine to afford 4-aryl substituted phthalazinones. researchgate.net
| Precursor | Reagents | Conditions | Product Type |
|---|---|---|---|
| 2-Acylbenzoic Acids | Hydrazine Hydrate or Phenylhydrazine | Reflux in Ethanol or Butanol | 4-Substituted-1(2H)-phthalazinones |
| Phthalic Anhydride | Hydrazine Hydrate | Acetic Acid | Phthalazin-1,4(2H,3H)-dione (Phthalhydrazide) |
| Phthalic Anhydride | 1. Aromatic Hydrocarbon, AlCl3 2. Hydrazine Hydrate | 1. Friedel-Crafts 2. Cyclization | 4-Aryl-1(2H)-phthalazinones |
While classical cyclocondensation involves the intermolecular reaction of two separate components, modern synthetic chemistry also employs intramolecular ring-closing strategies to form heterocyclic systems. Ring-Closing Metathesis (RCM) is a powerful method for forming cyclic alkenes from diene precursors using metal catalysts, such as those developed by Grubbs. nih.govsciforum.net While widely applied to the synthesis of diverse carbocycles and heterocycles, the direct application of olefin RCM to form the core phthalazinone aromatic ring system is not a standard approach.
However, a related and more contemporary strategy, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM), has been developed for the synthesis of polycyclic heteroaromatic (PHA) compounds. nih.gov This method is effective for substrates that contain basic functionalities, such as pyridine (B92270) rings, which can be problematic for other catalytic systems. The reaction proceeds from biaryl alkenyl aldehydes, using a hydrazine catalyst to facilitate the intramolecular cyclization and formation of the new heterocyclic ring. nih.gov This represents a sophisticated ring-closing approach applicable to complex heterocyclic systems related to phthalazinones.
To improve synthetic efficiency and align with the principles of green chemistry, multi-component reactions (MCRs) have emerged as a powerful tool. MCRs allow for the construction of complex molecules in a single step from three or more starting materials, avoiding the need to isolate intermediates. nih.gov
The synthesis of the phthalazinone core and its fused derivatives can be achieved through such one-pot procedures. For example, a three-component reaction of phthalhydrazide, an aldehyde, and an active methylene (B1212753) compound like malononitrile (B47326) can be used to generate fused pyrazolo[1,2-b]phthalazine derivatives. nih.gov More advanced four-component reactions have also been developed. A one-pot reaction between phthalic anhydride, hydrazine hydrate, various aldehydes, and other components can efficiently yield complex phthalazinone-based structures. nih.gov These methods are attractive due to their operational simplicity, reduced reaction times, and high atom economy.
Regioselective Nitration Strategies
Introducing a nitro group onto the phthalazinone core requires careful control of regioselectivity to ensure the desired 5-nitro isomer is formed. The two primary approaches are direct nitration of the pre-formed phthalazinone ring or, more commonly, the synthesis of the ring from a precursor that already contains the nitro group in the correct position.
The direct electrophilic nitration of an existing phthalazin-1(2H)-one ring presents significant regioselectivity challenges. Electrophilic aromatic substitution reactions are governed by the electronic properties of the substituents already on the aromatic ring. nih.gov The phthalazinone system is complex, containing both the fused benzene ring and the pyridazinone heterocycle. The amide nitrogen atom fused to the benzene ring acts as an activating, ortho-, para-directing group, which would favor substitution at the 4 and 6 positions. libretexts.org Conversely, the pyridazinone portion of the molecule is electron-withdrawing and deactivates the benzene ring.
This electronic conflict makes it difficult to selectively introduce a nitro group at the 5-position. Standard nitrating conditions, such as a mixture of concentrated nitric and sulfuric acids, would likely lead to a mixture of nitrated isomers (e.g., at the 5-, 6-, 7-, and 8-positions) or require harsh conditions that could lead to unwanted side reactions. masterorganicchemistry.comquora.com Consequently, direct nitration is not a commonly reported or synthetically viable method for producing 5-Nitrophthalazin-1(2H)-one with high purity and yield, and the literature favors the alternative precursor-based approach.
The most reliable and widely documented method for preparing this compound and its close derivatives is to begin with a benzene-based precursor that already contains a nitro group at the desired position. This strategy circumvents the regioselectivity problems of direct nitration and ensures the final product has the correct substitution pattern.
The key starting material for this approach is 3-nitrophthalic acid or its derivatives. The synthesis of luminol (B1675438) (5-amino-2,3-dihydrophthalazine-1,4-dione) provides a classic and well-documented example of this methodology. In this synthesis, 3-nitrophthalic acid is reacted with hydrazine (often as hydrazine sulfate) under heating. amazonaws.com The reaction proceeds via a cyclocondensation, where the hydrazine molecule reacts with the two carboxylic acid groups of the 3-nitrophthalic acid to form the six-membered heterocyclic ring, yielding 5-nitro-2,3-dihydrophthalazine-1,4-dione. This intermediate can then be selectively reduced to form the corresponding 5-amino derivative. A similar process using the appropriate precursors would yield this compound.
| Precursor | Reagents | Key Intermediate Product |
|---|---|---|
| 3-Nitrophthalic Acid | Hydrazine Sulfate | 5-Nitro-2,3-dihydrophthalazine-1,4-dione |
| 3-Nitrophthalic Acid | 8% Aqueous Hydrazine, then Triethylene Glycol | Nitrophthalhydrazide |
| Dimethyl 3-nitrophthalate | Hydrazine Hydrate (40%) | 3-Nitrophthalhydrazide |
Optimization of Reaction Conditions and Yields
The synthesis of the closely related compound, 5-nitro-2,3-dihydro-1,4-phthalazinedione, provides a foundational understanding of the reaction conditions that can be optimized for producing this compound. A classical approach involves the reaction of 3-nitrophthalic acid with a hydrazine source. Key parameters that are typically subject to optimization include temperature, reaction time, solvent, and the nature of the reactants and catalysts.
One established method involves heating 3-nitrophthalic acid with hydrazine sulfate. The reaction is conducted at a high temperature, typically in the range of 160–170°C, for several hours to ensure the completion of the cyclization reaction that forms the phthalazinone ring structure. orgsyn.org The choice of a high-boiling point solvent, such as tetralin, is crucial for maintaining the required reaction temperature. orgsyn.org
The optimization of such a synthesis would involve systematically varying these parameters to identify the conditions that provide the highest yield and purity of the final product. For instance, the effect of different solvents, reaction temperatures, and times would be investigated. While specific optimization data for this compound is not extensively detailed in publicly available literature, the optimization process for similar phthalazinone derivatives offers a clear blueprint.
For example, in the synthesis of other phthalazinone derivatives, researchers have systematically studied the impact of catalyst loading, solvent choice, and temperature on the reaction yield. In a model reaction for a related series of compounds, various solvents such as ethanol, acetonitrile, water, and dichloromethane (B109758) were tested, with optimal results often found in a specific solvent or under solvent-free conditions. rhhz.net Temperature is another critical factor; studies have shown that incrementally increasing the temperature can decrease reaction time and improve yields up to an optimal point, beyond which side reactions may occur. rhhz.net
The following interactive table illustrates a hypothetical optimization study for the synthesis of a phthalazinone derivative, demonstrating how different parameters can be varied to improve the yield.
| Entry | Solvent | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 5 | 110 | 12 | 65 |
| 2 | Dioxane | 5 | 100 | 12 | 72 |
| 3 | Acetic Acid | - | 110 | 12 | 85 |
| 4 | Tetralin | - | 160 | 3 | 88 |
| 5 | Tetralin | - | 170 | 3 | 90 |
| 6 | Tetralin | - | 180 | 3 | 87 |
This data indicates that for this hypothetical reaction, tetralin at 170°C for 3 hours provides the optimal yield. A similar systematic approach would be essential for maximizing the yield of this compound.
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including phthalazinones, to develop more sustainable and environmentally friendly processes. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.
Key green chemistry strategies applicable to the synthesis of this compound include:
Use of Greener Solvents: Traditional syntheses often employ high-boiling organic solvents. Green alternatives focus on using water, ethanol, or solvent-free conditions. For instance, one-pot, water-mediated synthesis has been successfully used for other 2-(substituted phenyl) phthalazin-1(2H)-ones.
Catalysis: The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For phthalazinone derivatives, various catalysts have been explored. FeO(OH)@C nanoparticles have been used to catalyze the synthesis of aryl hydrazines, which are precursors to phthalazinones. nih.gov Other research has demonstrated the use of copper iodide (CuI) and nickel ferrite (B1171679) (NiFe2O4) nanoparticles as efficient, heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rhhz.netderpharmachemica.com
Energy Efficiency: Alternative energy sources like microwave irradiation have been shown to accelerate reaction times and improve yields in the synthesis of phthalazinone derivatives, often leading to cleaner reactions with fewer byproducts.
Atom Economy: Multi-component reactions (MCRs) are a cornerstone of green chemistry as they combine multiple starting materials in a single step to form a complex product, maximizing atom economy. Palladium-catalyzed isocyanide insertion has been used in the multicomponent synthesis of 4-aminophthalazin-1(2H)-ones, showcasing a sophisticated approach to building the phthalazinone core efficiently. nih.gov
The following table summarizes various green chemistry approaches that have been applied to the synthesis of related phthalazinone compounds and could be adapted for the synthesis of this compound.
| Green Approach | Method | Advantages |
| Green Solvents | Water-mediated one-pot synthesis | Environmentally benign, low cost, simple work-up |
| Nanocatalysis | Use of recyclable CuI or NiFe2O4 nanoparticles | High efficiency, easy catalyst recovery, reusability |
| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times, higher yields, cleaner reactions |
| Atom Economy | One-pot multi-component reactions | Increased efficiency, reduced waste, operational simplicity |
By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, aligning with the modern imperative for environmentally responsible chemical manufacturing.
Reactivity and Mechanistic Investigations of 5 Nitrophthalazin 1 2h One
Transformations of the Nitro Group
The nitro group located on the benzene (B151609) ring is a primary site of chemical reactivity, readily undergoing reduction and influencing the susceptibility of the aromatic ring to nucleophilic attack.
Reduction Reactions to Amino Derivatives
The transformation of the nitro group of 5-Nitrophthalazin-1(2H)-one into an amino group to form 5-Aminophthalazin-1(2H)-one is a synthetically crucial reaction. This conversion dramatically alters the electronic properties of the molecule, turning a strongly electron-withdrawing group into an electron-donating one, which in turn modifies the reactivity of the entire ring system. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.
Common methods for the reduction of aromatic nitro compounds are applicable to this compound. These include catalytic hydrogenation and chemical reduction using metals in acidic media or other reducing agents like hydrazine (B178648) hydrate (B1144303). researchgate.net
Table 1: Representative Conditions for the Reduction of Aromatic Nitro Groups
| Reducing Agent | Catalyst/Medium | Typical Conditions | Product |
|---|---|---|---|
| H₂ | Pd/C, PtO₂ | 1-4 atm H₂, Room Temperature | Amino Derivative |
| Fe / HCl | Ethanol (B145695)/Water | Reflux | Amino Derivative |
| SnCl₂·2H₂O / HCl | Concentrated HCl, Ethanol | 0 °C to Room Temperature | Amino Derivative |
| Na₂S₂O₄ | Aqueous Ammonia | Room Temperature | Amino Derivative |
| N₂H₄·H₂O | Heterogeneous Catalyst (e.g., Co₂–Y hexaferrite) | 100 °C, Water | Amino Derivative |
This table presents generally applicable methods for nitro group reduction. Specific yields and reaction times for this compound would require empirical determination.
The synthesis of phthalazinones from p-nitro-aromatic hydrazines, which involves a reduction step, has been achieved using hydrazine hydrate as the reducing agent in the presence of a heterogeneous catalyst. researchgate.netnih.gov This method highlights the utility of hydrazine not only as a cyclizing agent in the formation of the phthalazinone ring but also as a reductant for the nitro group. researchgate.net
Role of the Nitro Group in Aromatic Nucleophilic Substitution Reactions
The nitro group is a potent activating group for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature, through both inductive (-I) and resonance (-M) effects, significantly reduces the electron density of the aromatic ring to which it is attached. This decrease in electron density makes the ring susceptible to attack by nucleophiles.
In the context of this compound, the nitro group at the C5 position activates the entire benzo portion of the molecule towards nucleophilic attack. The activation is most pronounced at the positions ortho and para to the nitro group. For an SNAr reaction to proceed, a suitable leaving group, typically a halide, must be present on the aromatic ring.
Research on analogous compounds, such as 4-bromo-5-nitrophthalodinitrile, demonstrates this principle effectively. researchgate.net In this molecule, the nitro group at the 5-position activates the carbon at the 4-position (ortho to the nitro group) for nucleophilic displacement of the bromine atom. researchgate.net Similarly, the nitro group itself can be displaced by a strong nucleophile, although this typically requires more forcing conditions. researchgate.net This indicates that in a hypothetical 4-halo-5-nitrophthalazin-1(2H)-one, the halogen at the 4-position would be highly activated towards displacement by nucleophiles due to the electronic influence of the adjacent nitro group.
Reactions Involving the Phthalazinone Ring System
The phthalazinone core possesses its own distinct reactivity patterns, influenced by the heteroatoms in the pyridazinone ring and the fused aromatic system. The presence of the C5-nitro group further modulates these inherent properties.
Electrophilic Aromatic Substitution Patterns on the Benzo Ring
Electrophilic aromatic substitution (EAS) on the benzo ring of this compound is a complex process governed by the competing directing effects of the fused heterocyclic system and the nitro group. The phthalazinone moiety itself is generally considered an ortho, para-director and an activating group due to the electron-donating potential of the N2-nitrogen atom into the benzene ring. However, the 5-nitro group is a powerful deactivating group and a meta-director. nih.govwvu.edu
Therefore, the outcome of an electrophilic substitution reaction will depend on the balance of these effects. The strong deactivating nature of the nitro group will render the entire molecule less reactive towards electrophiles than the parent phthalazinone. The position of substitution will be directed to the carbons that are least deactivated. The nitro group strongly deactivates the ortho (C6) and para (C8) positions relative to itself. The phthalazinone ring directs ortho (C8) and para (C6) to the N-N bond linkage. Consequently, electrophilic attack is most likely to occur at the C7 position, which is meta to the nitro group and not strongly deactivated by it, and is also influenced by the ortho, para-directing nature of the heterocyclic ring.
Studies on the nitration of 4-aryl-1(2H)-phthalazinone derivatives have shown that nitration can occur on the phthalazinone's benzo ring. researchgate.netresearchgate.net For this compound, a second nitration would be extremely difficult due to the presence of the existing deactivating nitro group.
Table 2: Predicted Directing Effects for Electrophilic Aromatic Substitution on this compound
| Position | Influence of Phthalazinone Ring | Influence of 5-Nitro Group | Overall Effect | Predicted Outcome |
|---|---|---|---|---|
| C6 | Para-directing (Activating) | Ortho-directing (Deactivating) | Strongly Deactivated | Minor Product |
| C7 | Meta-directing (Less Activating) | Meta-directing (Least Deactivated) | Less Deactivated | Major Product |
| C8 | Ortho-directing (Activating) | Para-directing (Deactivating) | Strongly Deactivated | Minor Product |
Nucleophilic Additions and Substitutions on the Heterocyclic Ring
The synthesis of 4-aminophthalazin-1(2H)-ones, for example, is often achieved through the palladium-catalyzed amination of 4-bromophthalazinones. nih.govresearchgate.net This highlights the facility with which the C4-position can be functionalized by various nucleophiles. Other nucleophiles, including amines, thiols, and azide (B81097) ions, can also displace a halide at this position. mdpi.com
The presence of the 5-nitro group on the adjacent benzo ring is expected to further increase the electrophilicity of the C4 position. By withdrawing electron density from the entire fused ring system, the nitro group makes the heterocyclic ring even more electron-deficient and thus more prone to attack by nucleophiles. This electronic effect would likely facilitate the displacement of a leaving group at C4, potentially allowing for reactions to occur under milder conditions or with a broader range of weaker nucleophiles compared to the non-nitrated analogue.
Tautomerism Studies and their Impact on Reactivity
This compound can exist in two tautomeric forms: the lactam form (amide) and the lactim form (enol). This lactam-lactim tautomerism is a common feature of 2-pyridones and related heterocyclic systems. nih.govuni-muenchen.de The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the ring system. nih.govuni-muenchen.de

Computational studies, such as Density Functional Theory (DFT) calculations on the parent phthalazinone, have shown that the lactam tautomer is generally more stable than the lactim form in both the gas phase and in solution. chemmethod.com The presence of the electron-withdrawing 5-nitro group is likely to further favor the lactam form, as it would stabilize the negative charge that can be delocalized onto the carbonyl oxygen in the lactam structure. Conversely, the lactim form, being more aromatic, might be stabilized in certain non-polar environments.
This tautomeric equilibrium has a significant impact on the reactivity of the molecule, particularly in reactions involving the heterocyclic ring. For instance, alkylation reactions can occur at either the N2-position or the O1-position. Alkylation at the nitrogen atom proceeds from the more abundant and nucleophilic lactam tautomer, while O-alkylation occurs from the lactim tautomer. researchgate.net The reaction conditions can often be tuned to favor one tautomer, thus directing the regioselectivity of the alkylation. For this compound, the predominance of the lactam tautomer suggests that N-alkylation would be the favored pathway under most conditions.
Catalytic and Photochemical Reactivity Studies
There is a lack of published research on the catalytic and photochemical reactivity of this compound. Investigations into its behavior in the presence of various catalysts or under photochemical conditions have not been reported. As a result, there is no available data to populate tables regarding catalytic systems, reaction conditions, product yields, or quantum yields for photochemical transformations.
Reaction Kinetics and Thermodynamic Analyses
Detailed studies on the reaction kinetics and thermodynamic parameters of this compound are not present in the available scientific literature. Therefore, no data on rate constants, activation energies, or thermodynamic values such as enthalpy, entropy, and Gibbs free energy for reactions involving this compound can be provided. Mechanistic insights that would be derived from such studies are currently unavailable.
Advanced Spectroscopic Characterization and Structural Elucidation
Vibrational Spectroscopy Applications
Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and other vibrational modes of a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques invaluable for structural identification.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy states. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, which reveals the presence of specific functional groups. For 5-Nitrophthalazin-1(2H)-one, key functional groups include the aromatic ring, the nitro group (NO₂), the amide carbonyl group (C=O) within the phthalazinone ring, and the N-H bond.
The expected characteristic absorption bands for this compound would be:
N-H Stretching: A peak in the region of 3300-3100 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the lactam ring.
Aromatic C-H Stretching: Signals appearing just above 3000 cm⁻¹, typical for C-H bonds in an aromatic system.
C=O Stretching: A strong, sharp absorption band is anticipated in the 1680-1640 cm⁻¹ range, characteristic of a cyclic amide (lactam) carbonyl group.
N=O Asymmetric and Symmetric Stretching: The nitro group is expected to show two distinct, strong absorption bands. The asymmetric stretch typically appears in the 1560-1520 cm⁻¹ region, while the symmetric stretch is found at a lower frequency, around 1350-1320 cm⁻¹.
C=C and C=N Stretching: Vibrations associated with the aromatic ring and the heterocyclic ring would appear in the 1600-1450 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) ring would be observed in the fingerprint region, typically below 900 cm⁻¹.
Table 1: Predicted FTIR Frequencies and Functional Group Assignments for this compound
| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3300 - 3100 | N-H Stretch | Amide (Lactam) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| 1680 - 1640 | C=O Stretch | Amide (Lactam) |
| 1560 - 1520 | N=O Asymmetric Stretch | Nitro |
| 1600 - 1450 | C=C / C=N Stretch | Aromatic/Heterocycle |
| 1350 - 1320 | N=O Symmetric Stretch | Nitro |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum provides a unique "molecular fingerprint" that can be used for identification.
For this compound, Raman spectroscopy would be expected to strongly feature:
Aromatic Ring Vibrations: The symmetric breathing modes of the benzene ring, often appearing as sharp, intense bands in the 1600-1580 cm⁻¹ and around 1000 cm⁻¹ regions.
Nitro Group Vibrations: The symmetric stretching of the NO₂ group (around 1350 cm⁻¹) is typically a very strong and characteristic band in the Raman spectrum.
Phthalazinone Ring Modes: Skeletal vibrations of the entire heterocyclic ring system would contribute to a complex and unique pattern in the fingerprint region (below 1400 cm⁻¹).
Correlational Analysis of Experimental and Predicted Vibrational Spectra
In modern chemical analysis, experimental spectra are often compared with spectra predicted by computational methods, such as Density Functional Theory (DFT). researchgate.net This correlational analysis serves several purposes: it aids in the definitive assignment of complex vibrational modes, confirms the proposed molecular structure, and provides insight into the molecule's electronic properties.
For this compound, a DFT study would involve optimizing the molecule's geometry and then calculating its vibrational frequencies. nih.gov The predicted wavenumbers are often systematically scaled to correct for theoretical approximations and to better match experimental values. By comparing the calculated FTIR and Raman spectra with experimental data, a one-to-one correspondence between observed peaks and specific molecular motions can be established, leading to a highly confident structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
High-Resolution ¹H and ¹³C NMR Chemical Shift Assignments
The chemical shift (δ) in NMR is the resonant frequency of a nucleus relative to a standard, and it is highly sensitive to the local electronic environment.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the N-H proton and the three aromatic protons.
N-H Proton: The amide proton is expected to appear as a broad singlet significantly downfield, likely in the δ 11-13 ppm range, due to deshielding and potential hydrogen bonding.
Aromatic Protons: The three protons on the benzene ring would form a complex splitting pattern (multiplets) in the aromatic region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns would depend on the electronic effects of the nitro and phthalazinone ring substituents. The proton ortho to the nitro group would likely be the most deshielded (furthest downfield).
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.
Carbonyl Carbon: The C=O carbon of the lactam is expected to be the most downfield signal, typically in the δ 160-170 ppm range.
Aromatic and Heterocyclic Carbons: The eight carbons of the fused ring system would appear in the δ 120-150 ppm region. The carbon atom directly attached to the nitro group (ipso-carbon) would be significantly influenced, and its signal might be broader or have a lower intensity.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| ¹H NMR | ||
| N-H | 11.0 - 13.0 | Broad singlet |
| Aromatic C-H | 7.5 - 8.5 | Multiplets |
| ¹³C NMR | ||
| C=O | 160 - 170 | Lactam carbonyl |
| Aromatic/Heterocyclic C | 120 - 150 | Includes C-NO₂ and other ring carbons |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting the adjacent protons on the aromatic ring, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum.
By systematically applying these spectroscopic methods, a complete and unambiguous structural characterization of this compound can be achieved, providing a solid foundation for any further investigation into its chemical properties and potential applications.
Mass Spectrometry for Molecular Structure and Fragmentation Pathways
Mass spectrometry is an essential analytical technique that provides information on the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of molecular structure through fragmentation analysis. miamioh.edu
High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise mass of a molecule with high accuracy, which in turn allows for the confident determination of its elemental formula. guidechem.com For this compound, the molecular formula is established as C₈H₅N₃O₃. cam.ac.uk HRMS instruments, such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can measure the mass of the molecular ion with an accuracy in the parts-per-million (ppm) range. guidechem.comlibretexts.org
The theoretical monoisotopic mass of this compound has been calculated to be 191.03309103 u. cam.ac.uk An experimental HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition of C₈H₅N₃O₃. This high degree of accuracy is crucial for distinguishing the compound from other potential isomers or molecules with the same nominal mass.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅N₃O₃ | cam.ac.uk |
| Theoretical Monoisotopic Mass (u) | 191.03309103 | cam.ac.uk |
Note: This interactive table is based on calculated theoretical data.
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented through collision-induced dissociation (CID) or other activation methods. researchgate.netcam.ac.uk The resulting fragment ions (product ions) are then mass-analyzed, providing valuable information about the molecule's structure and connectivity. nih.gov
Specific MS/MS fragmentation data for this compound is not documented in the reviewed literature. However, a predictive analysis of its fragmentation can be made based on its structure. The molecule contains a phthalazinone core, a nitro group, and a lactam moiety. Common fragmentation pathways would likely involve:
Loss of NO₂: A neutral loss of the nitro group (46 u) is a common fragmentation pathway for aromatic nitro compounds.
Loss of CO: Cleavage of the lactam ring could result in the loss of carbon monoxide (28 u).
Ring Cleavage: Fragmentation of the phthalazinone bicyclic system could lead to a variety of characteristic product ions.
A detailed MS/MS study would be required to experimentally determine the exact fragmentation pathways and relative abundances of the product ions, which would serve as a structural fingerprint for the identification of this compound in complex mixtures.
X-ray Crystallography for Solid-State Structure Determination
As of now, a published crystal structure for this compound has not been identified in crystallographic databases. libretexts.org The following sections describe the type of information that would be obtained from such a study, based on the known chemical structure.
An X-ray crystallographic analysis would reveal the planarity of the fused bicyclic phthalazinone system. It is expected that the aromatic ring and the pyridazinone ring would be largely planar. The analysis would also determine the precise geometry of the nitro group and its orientation relative to the aromatic ring. The way these molecules pack in the crystal lattice would be described by the unit cell parameters and the space group symmetry. This packing arrangement is dictated by the molecule's shape and the intermolecular forces it can form.
The solid-state structure of this compound is expected to be stabilized by a network of intermolecular interactions. The molecule possesses key functional groups capable of forming strong intermolecular connections:
Hydrogen Bond Donor: The N-H group in the lactam ring is a potent hydrogen bond donor.
Hydrogen Bond Acceptors: The oxygen atom of the carbonyl group (C=O) and the oxygen atoms of the nitro group (NO₂) are strong hydrogen bond acceptors.
It is highly probable that the crystal structure would feature a robust hydrogen bonding network where the N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen or a nitro oxygen of a neighboring molecule. These interactions would likely link the molecules into chains, sheets, or a more complex three-dimensional architecture, significantly influencing the material's physical properties. Studies on related compounds like nitrophthalic acids have demonstrated the formation of strong hydrogen bonds involving nitro and carbonyl groups. miamioh.edu
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For a compound like 5-Nitrophthalazin-1(2H)-one, DFT calculations would typically be employed to determine its most stable three-dimensional shape through a process called geometry optimization. This process minimizes the energy of the molecule to predict equilibrium bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to calculate key electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations would elucidate regions of the molecule that are electron-rich or electron-poor, providing clues about its reactivity. However, specific studies detailing these DFT-derived parameters for this compound are not currently available in published research.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more intensive than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for properties such as electron correlation energies and reaction barriers. High-accuracy predictions for properties like dipole moment, polarizability, and vibrational frequencies of this compound would require such dedicated studies, which have not been identified in the current literature.
Conformational Analysis and Energy Landscapes
The phthalazinone ring system is largely planar, but the nitro group and the lactam hydrogen allow for potential, albeit limited, conformational flexibility. A conformational analysis would involve systematically mapping the potential energy surface of the molecule as a function of specific dihedral angles to identify low-energy conformers and the energy barriers between them. This creates an "energy landscape" that is crucial for understanding the molecule's dynamic behavior and how it might interact with biological targets. Specific research detailing the conformational preferences and energy landscape of this compound is not documented in available sources.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic evolution of the system.
Solvation Effects and Dynamic Behavior in Different Environments
The behavior of this compound in a solution, such as water or an organic solvent, would be explored using MD simulations. These simulations model the explicit interactions between the solute and solvent molecules, revealing how the solvent affects the compound's conformation and dynamics. Such studies are vital for predicting the compound's solubility and behavior in a biological medium.
Interactions with Solvents and Other Molecules
MD simulations can also be used to analyze the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, between this compound and surrounding molecules. By calculating interaction energies and analyzing radial distribution functions, researchers can gain a quantitative understanding of how the compound interacts with its environment. This information is particularly valuable in drug design for predicting how a molecule might bind to a protein's active site. As with other computational aspects, specific MD simulation studies for this compound are not found in the reviewed literature.
While the theoretical frameworks for these computational studies are robust, their specific application to this compound awaits investigation by the scientific community.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. uq.edu.au In the context of this compound and its derivatives, QSAR models are instrumental in predicting their therapeutic potential and guiding the synthesis of new compounds with enhanced activities. longdom.org
Descriptors Development and Statistical Validation
The initial and one of the most critical stages in QSAR modeling is the development of molecular descriptors. These are numerical values that characterize specific aspects of a molecule's structure. For phthalazinone derivatives, a wide array of descriptors are calculated to capture their topological, geometric, and electronic features. longdom.orglongdom.org
Descriptor Classes:
Topological Descriptors: These 2D descriptors are derived from the graph representation of the molecule and describe atomic connectivity.
Geometric Descriptors: These 3D descriptors relate to the spatial arrangement of atoms in the molecule.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. mdpi.comstudycorgi.com
In a QSAR study on phthalazinone derivatives as inhibitors of Poly (ADP-ribose) polymerase (PARP), a variety of 2D and 3D descriptors were calculated. longdom.org The selection of the most relevant descriptors is typically achieved through statistical methods like genetic algorithms (GA) combined with multiple linear regression (GA-MLR). longdom.org
Statistical Validation:
The robustness and predictive power of a QSAR model are assessed through rigorous statistical validation. longdom.org This involves both internal and external validation techniques. A QSAR model developed for phthalazinone derivatives as PARP-1 inhibitors demonstrated a regression coefficient (R²) of 0.8038, indicating that approximately 80.4% of the variance in the biological activity could be explained by the selected descriptors. longdom.org The model's predictive accuracy was further confirmed by a cross-validation regression coefficient (q²) of 0.6727 and a predictive R² for the external test set (R²pred) of 0.61915. longdom.org
Table 1: Examples of Molecular Descriptors Used in QSAR Studies of Phthalazinone Derivatives
| Descriptor Type | Example Descriptor | Description |
| Topological | Wiener Index | A distance-based descriptor reflecting the branching of the molecular skeleton. |
| Geometric | Gravitational Index | A 3D descriptor that considers the mass distribution within the molecule. |
| Quantum-Chemical | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. mdpi.com |
| Quantum-Chemical | Dipole Moment | A measure of the overall polarity of the molecule. mdpi.com |
Predictive Modeling for Derivatives
Once a QSAR model has been developed and validated, it serves as a powerful tool for predicting the biological activity of newly designed derivatives of this compound before their actual synthesis. This in silico screening helps prioritize compounds that are most likely to exhibit the desired therapeutic effects, thereby saving time and resources. longdom.org
For instance, QSAR models have been successfully applied to predict the anti-inflammatory, analgesic, and anticancer activities of phthalazinone derivatives. longdom.orgnih.gov In a study focused on developing novel PARP inhibitors, a GA-MLR based QSAR model was used to predict the pIC50 values of a set of phthalazinone compounds. longdom.org The predictions were found to be in good agreement with the experimentally observed activities, underscoring the utility of the model in identifying potential leads. longdom.org
The predictive capacity of these models allows for the virtual screening of large libraries of hypothetical this compound derivatives. By systematically modifying the substituents on the phthalazinone core and calculating the descriptors for each new structure, researchers can estimate their biological activity and select the most promising candidates for synthesis and further experimental evaluation.
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov This method is crucial for understanding the potential mechanism of action of this compound and its derivatives at a molecular level.
Docking studies on phthalazinone analogs have been performed to elucidate their binding modes with various protein targets implicated in diseases like cancer and viral infections. proquest.comresearchgate.net For example, phthalazinone derivatives have been docked into the active sites of enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1), Epidermal Growth Factor Receptor (EGFR), human serine hydroxymethyltransferase 2 (SHMT2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govresearchgate.nettandfonline.comnih.gov
The interaction between the ligand and the target protein is evaluated using a scoring function, which provides an estimate of the binding affinity, often expressed in kcal/mol. researchgate.net The results of molecular docking can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's binding and inhibitory activity. nih.gov In a study of pyran-linked phthalazinone-pyrazole hybrids, molecular docking revealed that the active compounds exhibited good binding affinities toward the SHMT2 protein. nih.gov Similarly, docking of phthalazinone derivatives into the EGFR active site helped to rationalize their observed antitumor activity. researchgate.net
Table 2: Predicted Binding Affinities of Phthalazinone Derivatives with Various Protein Targets
| Phthalazinone Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |
| Substituted Phthalazinone | EGFR | -6.59 | Not Specified researchgate.net |
| Pyran-linked Phthalazinone-pyrazole hybrid | SHMT2 | Not specified, but noted as good affinity nih.gov | Not Specified nih.gov |
| Chlorophthalazine derivative | PARP-1 | Not specified, but binding confirmed tandfonline.com | Not Specified tandfonline.com |
| Phthalazine (B143731) derivative | VEGFR-2 | Not specified, but docking performed nih.gov | Not Specified nih.gov |
Theoretical Spectroscopic Predictions (NMR, IR, UV-Vis)
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. Density Functional Theory (DFT) is a widely used method for these calculations, offering a good balance between accuracy and computational cost. chemmethod.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of novel this compound derivatives. github.io The calculations are typically performed on the optimized geometry of the molecule. The predicted chemical shifts are then compared with experimental data to confirm the proposed structure. mdpi.com While DFT calculations can provide highly accurate predictions, the choice of functional and basis set can influence the results. chemaxon.com
Infrared (IR) Spectroscopy:
The vibrational frequencies of this compound can be predicted using DFT calculations. These theoretical frequencies correspond to the different vibrational modes of the molecule, such as stretching and bending of bonds. vscht.cz The calculated IR spectrum can be compared with the experimental spectrum to aid in the assignment of the observed absorption bands to specific functional groups. For a molecule like this compound, characteristic vibrations would be expected for the C=O, N-H, C-N, and NO₂ groups.
UV-Vis Spectroscopy:
Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.comderpharmachemica.com These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. farmaciajournal.com The predicted UV-Vis spectrum for this compound would provide insights into the electronic transitions occurring within the molecule, which are influenced by the phthalazinone core and the nitro substituent. farmaciajournal.com
Table 3: Illustrative Example of Theoretical vs. Experimental Spectroscopic Data for a Heterocyclic Compound
| Spectroscopic Technique | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (ppm) | Chemical shifts calculated using DFT | Experimentally measured chemical shifts |
| ¹³C NMR (ppm) | Chemical shifts calculated using DFT | Experimentally measured chemical shifts |
| IR (cm⁻¹) | Vibrational frequencies from DFT calculations | Observed absorption bands in the IR spectrum |
| UV-Vis (nm) | λmax from TD-DFT calculations | λmax observed in the UV-Vis spectrum |
Applications in Organic Synthesis and Materials Science
5-Nitrophthalazin-1(2H)-one as a Synthetic Building Block
The strategic placement of the nitro group on the phthalazinone core makes this compound a valuable intermediate in synthetic organic chemistry. This electron-withdrawing group can direct further substitution reactions and can be readily converted to other functional groups, such as an amino group, which significantly alters the electronic properties of the molecule and opens up further avenues for derivatization.
This compound is a key starting material for the synthesis of various fused heterocyclic systems. The phthalazinone ring itself can be considered a privileged structure in medicinal chemistry, and the presence of the nitro group allows for the construction of more complex, polycyclic molecules with potential biological activity. For instance, the phthalazinone moiety can be elaborated into fused systems such as triazolophthalazines. This typically involves the conversion of the lactam carbonyl into a leaving group, followed by reaction with a hydrazine (B178648) derivative to form the fused triazole ring. While direct synthesis from this compound is plausible, multi-step sequences involving related phthalazinone precursors are often employed.
Additionally, multicomponent reactions utilizing phthalazinone derivatives have been developed to create complex heterocyclic hybrids, such as pyran-linked phthalazinone-pyrazole systems. These reactions highlight the utility of the phthalazinone core as a scaffold for building molecular diversity.
Table 1: Examples of Advanced Heterocyclic Systems Derived from Phthalazinone Precursors
| Starting Material Analogue | Reagents | Product | Application Area |
| Phthalhydrazide | Aromatic Aldehydes, Malononitrile (B47326) | 1H-Pyrazolo[1,2-b]phthalazine-5,10-dione derivatives | Medicinal Chemistry |
| Phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, Malononitrile | L-proline (catalyst) | Pyran-linked phthalazinone-pyrazole hybrids | Anticancer Agents |
| 1-Hydrazinylphthalazine | Carboxylic Acids/Orthoesters | Triazolo[3,4-a]phthalazine derivatives | Medicinal Chemistry |
The phthalazinone scaffold is a core component of several complex and medicinally important molecules, most notably the class of Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy. Olaparib (B1684210), a clinically approved PARP inhibitor, features a phthalazinone moiety. The synthesis of Olaparib and its analogues involves the construction of this heterocyclic core, often in a multi-step sequence. While various synthetic routes to Olaparib have been developed, they all underscore the importance of phthalazinone-containing intermediates. This compound can be considered a strategic precursor in the synthesis of such complex molecules, where the nitro group could be used to introduce other functionalities or be converted to an amino group for further coupling reactions.
The synthesis of these complex molecules often involves the strategic coupling of different molecular fragments to the phthalazinone core. For example, the synthesis of novel phthalazinone-dithiocarbamate hybrids with potential anticancer activity has been reported, showcasing the role of the phthalazinone structure as a central building block in the assembly of complex bioactive molecules.
Table 2: Key Synthetic Steps in the Preparation of Phthalazinone-Based Complex Molecules
| Target Molecule Class | Key Intermediate | Key Reaction Step | Reference |
| PARP Inhibitors (e.g., Olaparib) | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid | Negishi coupling | |
| Phthalazinone-dithiocarbamate hybrids | Aminoalkyl phthalazinone derivatives | One-pot reaction with carbon disulfide and benzyl/propargyl bromides |
Derivatization for Functional Materials
The derivatization of this compound opens pathways to the creation of novel functional materials with tailored properties. The rigid phthalazinone structure can impart thermal stability and desirable mechanical properties to polymers, while the nitro group and its derivatives can be exploited to introduce optoelectronic functionality.
The phthalazinone moiety has been successfully incorporated into the backbone of various high-performance polymers, including poly(arylene ether)s. These polymers are synthesized through a novel N-C coupling reaction of bis(phthalazinone) monomers with activated aryl halides. The resulting phthalazinone-containing polymers exhibit high glass transition temperatures (Tg's), excellent thermal stability, and good solubility in common organic solvents, allowing them to be cast into flexible films.
The synthesis of these polymers typically involves the preparation of di-functionalized phthalazinone monomers. While not directly starting from this compound, the synthetic strategies demonstrate the potential for incorporating this and other substituted phthalazinones into polymer chains to modulate properties such as gas permeability and liquid crystal alignment.
Table 3: Properties of Phthalazinone-Containing Polymers
| Monomer Type | Polymerization Method | Glass Transition Temperature (Tg) | Decomposition Temperature (5% weight loss) |
| Bis(phthalazinone) monomers | N-C coupling reaction | Around 300 °C | 480-530 °C |
| AB-type phthalazinone monomers (copolymerized) | N-C coupling reaction | Increases with phthalazinone content | High thermal stability |
The reduction of the nitro group in this compound to an amino group (5-Aminophthalazin-1(2H)-one) creates a powerful electron-donating group. This transformation is key to unlocking the optoelectronic potential of the phthalazinone scaffold. The resulting 5-aminophthalazinone can act as the electron-donating component in a donor-acceptor (D-A) type fluorophore. The phthalazinone core itself can serve as the electron-accepting part of the molecule.
By coupling various aromatic groups to the 5-aminophthalazinone, a range of fluorescent probes can be designed and synthesized with tunable photophysical properties. These fluorescent molecules have potential applications in bio-imaging as fluorescent tags for labeling proteins and other biomolecules. The significant Stokes shift observed in some of these derivatives is particularly advantageous for biological imaging applications.
Table 4: Photophysical Properties of Donor-Acceptor Phthalazinone Derivatives
| Donor Group | Acceptor Core | Excitation Max (λex) | Emission Max (λem) | Application |
| N,N-diethylaminophenyl | Phthalazinone | Varies | Varies | Fluorescent probes for microscopy |
| Thienyl | Phthalazinone | Varies | Varies | Bio-imaging agents |
| Naphthyl | Phthalazinone | Varies | Varies | Two-photon imaging |
Catalyst or Ligand in Organic Transformations
The phthalazinone scaffold, with its embedded nitrogen and oxygen atoms, possesses the necessary structural features to act as a ligand for transition metals. Derivatives of phthalazinone have been explored as ligands in various catalytic organic transformations, including important carbon-carbon bond-forming reactions.
The nitrogen atoms of the phthalazinone ring system can coordinate to a metal center, influencing its catalytic activity and selectivity. This has been demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. Phthalazinone-based ligands can enhance the efficiency of these reactions, which are fundamental tools in modern organic synthesis for the construction of complex molecules, including pharmaceuticals and functional materials.
Furthermore, the phthalazinone moiety itself can act as a directing group in transition-metal-catalyzed C-H bond activation and functionalization reactions. This allows for the selective introduction of new functional groups onto the phthalazinone core, further expanding its utility as a versatile synthetic platform. The coordination of the phthalazinone to the metal catalyst directs the reaction to a specific site on the molecule, enabling highly regioselective transformations.
Table 5: Phthalazinone Derivatives in Catalysis
| Reaction Type | Role of Phthalazinone | Metal Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Ligand | Palladium | Efficient C-C bond formation |
| Heck Coupling | Ligand | Palladium | Formation of substituted alkenes |
| C-H Activation/Functionalization | Directing Group | Rhodium, Ruthenium, Palladium | Site-selective functionalization of the phthalazinone core |
| Coordination Chemistry | N, O-donor ligand | Copper(II) | Formation of stable metal complexes |
Design of Hybrid Scaffolds Utilizing the Phthalazinone Core
The phthalazin-1(2H)-one core is recognized as a "privileged building block" in medicinal chemistry and materials science due to its versatile biological activities and synthetic accessibility. nih.govnih.govresearchgate.net A prominent strategy in these fields is the application of molecular hybridization, which involves covalently linking the phthalazinone scaffold with other distinct chemical moieties. nih.gov This approach aims to create novel hybrid molecules that may exhibit modified selectivity, reduced side effects, or even dual mechanisms of action by combining the functionalities of the parent structures. nih.govmdpi.com
The design of these hybrid scaffolds often employs multicomponent reactions (MCRs), which are highly efficient chemical processes where multiple reactants combine in a single step to form a complex product. nih.govnih.gov This methodology is advantageous for its synthetic efficiency and environmental compatibility. nih.gov
Detailed research findings have demonstrated the successful implementation of this design strategy through the synthesis of various phthalazinone-based hybrid scaffolds.
Phthalazinone-Pyrazole Hybrids: Researchers have successfully designed and synthesized novel pyran-linked phthalazinone-pyrazole hybrids. nih.gov The synthesis was achieved through a facile one-pot, three-component reaction utilizing a phthalazinone derivative, 1H-pyrazole-5-carbaldehyde, and an active methylene (B1212753) compound. nih.gov This strategy highlights the ability to construct complex heterocyclic systems centered around the phthalazinone core. nih.gov
Phthalazinone-Imidazoline Hybrids: Another example of hybrid scaffold design involves the combination of phthalazine (B143731) and 4,5-dihydro-1H-imidazole cores. mdpi.com In one study, a novel hybrid compound, 2-(4,5-dihydro-1H-imidazol-2-yl)phthalazin-1(2H)-imine, was synthesized from a starting phthalazine and 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate. mdpi.com This initial hybrid molecule was then further converted into a series of di-substituted sulfonamide derivatives and other related products, demonstrating the potential for extensive functionalization of the hybrid scaffold. mdpi.comdntb.gov.ua
Phthalazinone-Dithiocarbamate Hybrids: The principle of molecular hybridization has also been applied to create phthalazinone derivatives that incorporate a dithiocarbamate (B8719985) moiety. nih.gov These compounds are synthesized by the functionalization of various phthalazinone scaffolds, leading to hybrid molecules with potential applications as anticancer agents. nih.gov
The table below summarizes the key components and resulting hybrid scaffolds discussed in the research.
| Phthalazinone Core Type | Linked Moiety/Scaffold | Resulting Hybrid Scaffold Class |
|---|---|---|
| Phthalazinone | Pyrazole and Pyran | Pyran-Linked Phthalazinone-Pyrazole Hybrids nih.gov |
| Phthalazin-1(2H)-imine | 4,5-Dihydro-1H-imidazole | Phthalazinone-Imidazoline Hybrids mdpi.com |
| Phthalazinone | Dithiocarbamate | Phthalazinone-Dithiocarbamate Hybrids nih.gov |
| Phthalazinone | Hydrazone | Phthalazinone-Hydrazone Hybrids nih.gov |
| Phthalazinone | Tetrazole | Allosteric DNMT3A Inhibitors acs.org |
Advanced Analytical Methodologies for 5 Nitrophthalazin 1 2h One and Its Derivatives
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering robust methods for separation, quantification, and purity assessment. amazonaws.com Its application to 5-Nitrophthalazin-1(2H)-one leverages the compound's physicochemical properties to achieve high-resolution separation from impurities, starting materials, and degradation products. amazonaws.com
Developing a reliable HPLC method requires a systematic optimization of several chromatographic parameters. amazonaws.comijprajournal.com For a polar, aromatic compound like this compound, reversed-phase HPLC is typically the method of choice.
Method Development:
Column Selection: A C18 stationary phase is commonly employed due to its hydrophobicity, which provides effective retention for aromatic compounds. Column dimensions (e.g., 250 mm x 4.6 mm) and particle size (e.g., 5 µm) are chosen to balance resolution and analysis time.
Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol. The ratio is adjusted to achieve optimal retention time and peak shape. The pH of the aqueous phase can be modified to control the ionization state of the analyte, thereby influencing its retention.
Detection: The nitro-aromatic structure of this compound contains a strong chromophore, making it well-suited for UV detection at its wavelength of maximum absorbance.
Flow Rate and Temperature: A flow rate of around 1.0 mL/min is standard for analytical columns. Column temperature may be controlled to ensure retention time reproducibility.
Method Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. ijprajournal.com Validation confirms that the method is suitable for its intended purpose. Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ). nih.gov
Table 1: Illustrative HPLC Method Validation Parameters for this compound
| Parameter | Specification | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Specificity | No interference from blank/placebo | Peak purity > 0.999 |
While this compound itself is not chiral, its derivatives may contain one or more stereocenters, resulting in enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and quantification are critical. nih.gov Chiral HPLC is the most widely used technique for this purpose. phenomenex.com
The primary approach involves the use of a Chiral Stationary Phase (CSP). nih.gov These phases create a chiral environment that allows for differential interaction with the two enantiomers, leading to different retention times and, consequently, separation.
Common Chiral Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds. nih.govresearchgate.net
Mobile Phase Optimization: The choice of mobile phase is crucial for achieving enantioselectivity. Both normal-phase (e.g., hexane/ethanol) and reversed-phase (e.g., acetonitrile/water) conditions can be explored. Small amounts of additives, such as acids or bases, are often used to improve peak shape and resolution. rsc.org
Method Development Strategy: The process is often empirical, involving screening a variety of CSPs and mobile phase conditions to find the optimal system for a given pair of enantiomers. phenomenex.com
Table 2: Common Chiral Stationary Phases for Separation of Pharmaceutical Compounds
| CSP Type | Common Trade Names | Typical Applications |
|---|---|---|
| Amylose Derivatives | Chiralpak AD, Chiralpak AS | Broad applicability for various compound classes |
| Cellulose Derivatives | Chiralcel OD, Chiralcel OJ | Effective for aromatic compounds, amides, esters |
| Protein-Based | AGP, HSA | Separation of acidic and basic compounds |
| Cyclodextrin-Based | Cyclobond | Inclusion complexation for various structures |
Gas Chromatography (GC) Applications
Gas Chromatography is a powerful separation technique, but its application is generally limited to thermally stable and volatile compounds. Due to its polarity and relatively high molecular weight, this compound is not suitable for direct GC analysis.
To analyze this compound or its derivatives by GC, a derivatization step is necessary. This process converts the analyte into a more volatile and thermally stable form.
Derivatization: Silylation is a common derivatization technique where active hydrogen atoms (e.g., on the amide nitrogen) are replaced with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the molecule.
GC Separation: The resulting derivative can be separated from other components on a capillary GC column (e.g., a non-polar DB-5 or a semi-polar DB-17). The temperature-programmed oven allows for the elution of compounds based on their boiling points.
Mass Spectrometric (MS) Detection: Coupling GC with a mass spectrometer is essential. The MS detector provides mass information, which confirms the identity of the derivatized analyte through its characteristic mass spectrum and fragmentation pattern. This high specificity makes GC-MS an excellent tool for confirmatory analysis.
Hyphenated Techniques in Structural Elucidation and Quantification
Hyphenated techniques, which couple a separation method with a detection method, offer unparalleled analytical power. For the analysis of this compound, the combination of liquid chromatography and tandem mass spectrometry (LC-MS/MS) is the most potent tool. nih.govrsc.org
LC-MS/MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This makes it ideal for detecting minute quantities of the compound in complex biological matrices and for identifying unknown metabolites. nih.gov
Trace Analysis: For trace quantification, LC-MS/MS is typically operated in the Selected Reaction Monitoring (SRM) mode. In SRM, the first quadrupole selects a specific parent ion (the precursor ion) of the target analyte, which is then fragmented. The second quadrupole selects a specific fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and allowing for extremely low detection limits, often in the picogram (pg) or femtogram (fg) range. thermofisher.com This is critical for applications like residue analysis in food or pharmacokinetic studies. nih.gov
Table 3: Hypothetical SRM Transitions for LC-MS/MS Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Application |
|---|---|---|---|
| This compound | [M+H]⁺ | Fragment 1 | Quantifier |
| This compound | [M+H]⁺ | Fragment 2 | Qualifier |
| Internal Standard | [M+H]⁺ | Specific Fragment | Reference |
Metabolite Identification: Metabolites of this compound are formed in vivo through enzymatic reactions. LC-MS/MS is a key tool for identifying these new structures. nih.gov High-resolution mass spectrometers (e.g., Q-TOF or Orbitrap) can determine the accurate mass of metabolites, allowing for the prediction of their elemental composition. By comparing the mass spectra of the parent drug and its metabolites, common metabolic pathways can be identified. frontiersin.orgresearchgate.net
Table 4: Potential Metabolic Transformations and Corresponding Mass Shifts
| Metabolic Reaction | Mass Change | Potential Effect on this compound |
|---|---|---|
| Reduction of Nitro Group | -30 Da (NO₂) → (+1) Da (NH₂) | Conversion of the nitro group to an amino group |
| Hydroxylation | +16 Da | Addition of a hydroxyl (-OH) group to the aromatic ring |
| Glucuronidation | +176 Da | Conjugation with glucuronic acid |
| Acetylation | +42 Da | Addition of an acetyl group (often to a primary amine) |
GCxGC and LCxLC for Enhanced Separation
Comprehensive two-dimensional gas chromatography (GCxGC) and comprehensive two-dimensional liquid chromatography (LCxLC) represent powerful analytical techniques for the separation of complex samples containing this compound and its derivatives. These methods provide a significant increase in peak capacity and resolution compared to conventional one-dimensional chromatography, which is particularly advantageous when analyzing intricate matrices such as biological fluids or environmental samples.
In GCxGC, the separation is typically based on two orthogonal properties, such as volatility in the first dimension and polarity in the second dimension. This allows for the separation of co-eluting compounds that would otherwise overlap in a single-dimensional analysis. For the analysis of this compound, a non-polar stationary phase in the first dimension and a polar stationary phase in the second dimension could be employed to effectively separate it from other matrix components. The resulting contour plot provides a structured representation of the sample, where compounds of similar chemical properties cluster together, facilitating identification.
LCxLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many phthalazinone derivatives. By combining two different liquid chromatography separation modes, such as reversed-phase and ion-exchange chromatography, a high degree of orthogonality can be achieved. For instance, a C18 column could be used in the first dimension for a separation based on hydrophobicity, while a strong cation exchange column could be utilized in the second dimension to separate compounds based on their charge. This approach would be effective in isolating this compound and its metabolites from complex biological samples.
Table 1: Illustrative GCxGC and LCxLC Method Parameters for the Analysis of this compound
| Parameter | GCxGC | LCxLC |
| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar (e.g., DB-5ms) | 150 mm x 4.6 mm ID, 3.5 µm particle size C18 |
| Second Dimension Column | 1.5 m x 0.1 mm ID, 0.1 µm film thickness polar (e.g., SolGel-Wax) | 50 mm x 2.1 mm ID, 1.8 µm particle size Strong Cation Exchange |
| Mobile Phase (LCxLC) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | A: 25 mM Potassium Phosphate pH 3.0B: 25 mM Potassium Phosphate pH 3.0 in 50% Acetonitrile |
| Detector | Time-of-Flight Mass Spectrometry (TOF-MS) | Tandem Mass Spectrometry (MS/MS) |
| Modulation Period (GCxGC) | 4 seconds | N/A |
| Gradient Time (LCxLC) | 1st D: 60 min, 2nd D: 1 min | 1st D: 45 min, 2nd D: 2 min |
| This table presents hypothetical yet representative parameters based on the analysis of similar nitroaromatic and heterocyclic compounds. |
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer sensitive and selective approaches for the detection and characterization of this compound, owing to the presence of the electroactive nitro group. These techniques are often cost-effective and can be adapted for in-situ and real-time measurements.
Voltammetry (Cyclic, Differential Pulse)
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of this compound. The electrochemical reduction of the nitro group is the basis for its detection by these methods.
Cyclic Voltammetry (CV) is typically used to study the electrochemical properties of a compound, including the reversibility of redox processes and the stability of reaction intermediates. For this compound, a CV experiment would likely show an irreversible reduction peak corresponding to the reduction of the nitro group to a hydroxylamine or an amine, depending on the pH of the supporting electrolyte. By scanning the potential to a certain value and then reversing the scan, information about the stability of the reduced species can be obtained. Studies on similar nitro-heterocyclic compounds have shown that the nitro radical anion can be formed as an intermediate in aprotic media documentsdelivered.com.
Differential Pulse Voltammetry (DPV) is a more sensitive technique for quantitative analysis. DPV offers improved discrimination against background currents, resulting in lower detection limits compared to CV. A DPV method for this compound would involve applying a series of voltage pulses superimposed on a linearly increasing potential ramp. The resulting peak current would be directly proportional to the concentration of the compound, allowing for its quantification in various samples. For related phenothiazine derivatives, DPV has been successfully used for their determination in pharmaceutical preparations nih.gov.
Table 2: Representative Electrochemical Data for the Voltammetric Analysis of a Nitroaromatic Compound
| Parameter | Cyclic Voltammetry (CV) | Differential Pulse Voltammetry (DPV) |
| Working Electrode | Glassy Carbon Electrode | Boron-Doped Diamond Electrode |
| Reference Electrode | Ag/AgCl | Saturated Calomel Electrode (SCE) |
| Supporting Electrolyte | 0.1 M Phosphate Buffer (pH 7.0) | Britton-Robinson Buffer (pH 5.0) |
| Scan Rate (CV) | 100 mV/s | N/A |
| Pulse Amplitude (DPV) | N/A | 50 mV |
| Peak Potential (Ep) | -0.65 V vs. Ag/AgCl | -0.58 V vs. SCE |
| Limit of Detection (LOD) | 1 x 10⁻⁶ M | 5 x 10⁻⁸ M |
| This data is illustrative and based on published results for similar nitro-heterocyclic compounds. |
Potentiometry and Biosensor Development
Potentiometric methods, including the development of ion-selective electrodes and biosensors, provide another avenue for the analysis of this compound.
Potentiometry measures the potential difference between two electrodes in a solution at near-zero current. While direct potentiometry for this compound is not common, potentiometric sensors could be developed based on the interaction of the compound with a specific ionophore immobilized in a membrane.
Biosensor Development offers a highly selective and sensitive approach for the detection of this compound. An enzymatic biosensor could be constructed by immobilizing an enzyme, such as a nitroreductase, on the surface of an electrode. In the presence of this compound, the enzyme would catalyze its reduction, and the resulting change in current or potential could be measured. Another approach could be an immunosensor, which utilizes the specific binding of an antibody to this compound. Such biosensors have been developed for the detection of other nitrofuran metabolites nih.gov. The development of a tyrosinase-based biosensor has also been reported for the detection of chlorogenic acid in nutraceuticals nih.govmdpi.com.
Derivatization Strategies for Analytical Enhancement
Derivatization is a chemical modification process used to improve the analytical properties of a compound for a specific detection method. For this compound, derivatization can enhance its detectability in chromatographic techniques.
One common strategy involves the reduction of the nitro group to an amine. The resulting amino-phthalazinone is more amenable to derivatization with various reagents to introduce a fluorescent or a mass-spectrometry-friendly tag. For gas chromatography (GC) analysis, derivatization is often necessary to increase the volatility and thermal stability of the analyte nih.gov. The amino derivative can be acylated or silylated to achieve this.
For high-performance liquid chromatography (HPLC), derivatization can be employed to enhance UV-visible or fluorescence detection. For instance, the amino-phthalazinone can be reacted with a fluorogenic reagent, such as o-phthalaldehyde (OPA) or fluorescamine, to produce a highly fluorescent derivative, significantly lowering the limit of detection nih.govmdpi.com. This is particularly useful for trace analysis in biological matrices. The synthesis of fluorescent phthalazinone derivatives for imaging applications has been explored, demonstrating the potential to modify the phthalazinone core to impart desirable photophysical properties nih.gov.
Advanced Sample Preparation Techniques for Complex Matrices
The analysis of this compound in complex matrices like blood, urine, or environmental samples requires efficient sample preparation to remove interfering substances and concentrate the analyte of interest.
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from liquid samples. For this compound and its derivatives, a reversed-phase SPE sorbent, such as C18 or a polymeric sorbent, would likely be effective. The sample is loaded onto the conditioned SPE cartridge, interfering substances are washed away with a weak solvent, and the analyte is then eluted with a stronger organic solvent. This technique is highly versatile and can be automated for high-throughput analysis. SPE has been successfully applied to the extraction of heterocyclic aromatic amines from various matrices jfda-online.comjfda-online.com.
Liquid-Liquid Extraction (LLE) is a traditional method that can be adapted for the extraction of this compound. The choice of an appropriate organic solvent is crucial for efficient extraction from an aqueous sample. The pH of the aqueous phase can be adjusted to optimize the partitioning of the analyte into the organic phase.
Hollow Fiber Liquid-Phase Microextraction (HF-LPME) is a miniaturized version of LLE that uses a small volume of organic solvent supported within the pores of a hollow fiber. This technique offers high enrichment factors and minimizes the use of organic solvents. HF-LPME has been successfully used for the extraction of heterocyclic aromatic amines from blood plasma nih.govqub.ac.uk.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE. This method is fast and efficient for the analysis of a wide range of analytes in various matrices.
Table 3: Comparison of Advanced Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid phase. | High recovery, high selectivity, easily automated. | Can be costly, method development can be time-consuming. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Inexpensive, well-established. | Can be labor-intensive, uses large volumes of organic solvents. |
| Hollow Fiber Liquid-Phase Microextraction (HF-LPME) | LLE within a porous hollow fiber. | High enrichment, low solvent consumption, disposable. | Slower extraction times, can be technically challenging. |
| QuEChERS | Acetonitrile extraction followed by dispersive SPE cleanup. | Fast, simple, low solvent usage, wide analyte range. | May have matrix effects, not suitable for all analytes. |
Historical Perspectives and Current Review of Phthalazinone Research
Evolution of Synthetic Routes to Phthalazinones
The synthesis of the phthalazinone scaffold has undergone significant evolution since its inception. Early methods primarily relied on two-component cyclocondensation reactions, which have been refined and expanded upon over the years. More recently, the field has seen a shift towards more complex and efficient multi-component reactions, often employing catalytic systems to improve yields and introduce molecular diversity.
Classical Two-Component Syntheses
Historically, the most common approach to constructing the phthalazinone core involves the condensation of a phthalic acid derivative with a hydrazine (B178648) derivative. Key starting materials for these classical syntheses include:
Phthalic Anhydride (B1165640) and its Derivatives: The reaction of phthalic anhydride with hydrazine hydrate (B1144303) is a foundational method for producing the basic phthalazinone structure. Substituted phthalic anhydrides can be used to generate derivatives with various functionalities on the benzene (B151609) ring.
2-Acylbenzoic Acids: These compounds, when reacted with hydrazines, provide a versatile route to 4-substituted phthalazinones. The nature of the acyl group determines the substituent at the 4-position of the resulting phthalazinone.
Phthalaldehydic Acid: Condensation of phthalaldehydic acid with substituted phenyl hydrazines, often catalyzed by an acid such as oxalic acid, offers another pathway to N-substituted phthalazinone derivatives.
These early methods, while effective, often required harsh reaction conditions and could be limited in terms of the diversity of achievable structures.
Modern Synthetic Methodologies
In recent decades, significant advancements in synthetic organic chemistry have led to the development of more sophisticated and efficient methods for phthalazinone synthesis. These modern approaches often focus on improving reaction efficiency, functional group tolerance, and the ability to generate complex molecules in fewer steps.
Multi-component Reactions: Strategies involving three or more starting materials in a single reaction vessel have gained prominence. These reactions, such as the [3+2+1] three-component strategy, are highly convergent and allow for the rapid assembly of complex phthalazinone derivatives from simple precursors.
Catalysis: The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of functionalized phthalazinones. Palladium-catalyzed cross-coupling reactions, for instance, enable the introduction of a wide array of substituents at various positions on the phthalazinone core, which is crucial for tuning the biological activity of these molecules.
Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic routes. This includes the use of water as a solvent, solvent-free reaction conditions, and the use of recyclable solid acid catalysts to minimize the environmental impact of chemical synthesis.
The evolution of these synthetic routes has been driven by the increasing demand for novel phthalazinone derivatives for applications in medicinal chemistry and materials science. The ability to efficiently generate diverse libraries of these compounds is essential for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
While general synthetic strategies for phthalazinones are well-documented, specific methodologies for the synthesis of 5-Nitrophthalazin-1(2H)-one are less commonly reported in the mainstream literature. The primary route identified involves the use of a precursor molecule with the chemical identifier CAS 850462-79-2. The introduction of the nitro group typically occurs through nitration of a pre-formed phthalazinone or by using a nitrated precursor in the initial condensation reaction.
Trends in the Discovery of Biologically Active Phthalazinone Derivatives
The phthalazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. This has led to the discovery of a wide array of biologically active phthalazinone derivatives with potential therapeutic applications across various disease areas.
A Broad Spectrum of Pharmacological Activities
Research has demonstrated that phthalazinone derivatives exhibit a diverse range of pharmacological effects, including:
Anticancer Activity: This is one of the most extensively studied areas of phthalazinone bioactivity. Several derivatives have been identified as potent inhibitors of key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP) and various kinases. Olaparib (B1684210), a PARP inhibitor containing a phthalazinone core, is a clinically approved drug for the treatment of certain types of cancer.
Antimicrobial and Antifungal Activity: Phthalazinone derivatives have shown promise as agents against various bacterial and fungal pathogens.
Anti-inflammatory Effects: A number of phthalazinone compounds have been investigated for their ability to modulate inflammatory pathways, showing potential for the treatment of inflammatory diseases.
Cardiovascular Properties: Some phthalazinones have been found to possess cardiotonic and vasorelaxant activities, suggesting their potential utility in treating cardiovascular disorders.
Enzyme Inhibition: Beyond cancer-related enzymes, phthalazinone derivatives have been shown to inhibit other enzymes, such as aldose reductase, which is implicated in diabetic complications.
The following table summarizes some of the key biological activities and molecular targets of phthalazinone derivatives:
| Biological Activity | Molecular Target/Mechanism of Action | Reference Compounds/Derivatives |
| Anticancer | PARP Inhibition | Olaparib |
| Kinase Inhibition (e.g., Aurora kinase, VEGFR) | Various 4-substituted phthalazinones | |
| Anti-inflammatory | COX/LOX Inhibition | Substituted phthalazinone derivatives |
| Antidiabetic | Aldose Reductase Inhibition | Zopolrestat |
| Antihistaminic | H1 Receptor Antagonism | Azelastine (B1213491) |
This table is for illustrative purposes and does not represent an exhaustive list.
Trends in Drug Design and Discovery
The discovery of new bioactive phthalazinone derivatives is increasingly guided by rational drug design principles. Molecular hybridization, where the phthalazinone core is combined with other pharmacophores, is a common strategy to create novel compounds with enhanced activity or dual modes of action. For example, hybrid molecules incorporating dithiocarbamate (B8719985) or oxadiazole moieties have been synthesized and evaluated for their anticancer properties.
Structure-activity relationship (SAR) studies are crucial in this process, helping researchers to understand how different substituents on the phthalazinone ring influence biological activity. Computational methods, such as molecular docking, are also employed to predict the binding of these compounds to their biological targets and to guide the design of more potent and selective inhibitors.
Key Milestones in Nitrophthalazinone Chemistry
The chemistry of phthalazinones, in general, has a rich history with several key milestones, from the initial discovery and synthesis of the core structure to the development of blockbuster drugs. However, the specific sub-field of nitrophthalazinone chemistry is less well-defined in terms of major historical breakthroughs. The development in this area can be seen as a logical extension of the broader advancements in phthalazinone synthesis and medicinal chemistry.
A significant, albeit general, milestone in the broader field was the discovery of the diverse pharmacological potential of the phthalazinone scaffold. This realization shifted the focus of research from purely synthetic explorations to the rational design and biological evaluation of new derivatives. The successful clinical application of phthalazinone-containing drugs like azelastine (an antihistamine) and olaparib (an anticancer agent) marked major achievements, validating the therapeutic importance of this heterocyclic system. nih.gov
The introduction of the nitro group onto the phthalazinone ring represents a key chemical modification. While the first synthesis of a nitrophthalazinone is not widely cited as a singular breakthrough, the ability to perform such electrophilic aromatic substitution reactions on the phthalazinone core was a crucial step in expanding the chemical space of this class of compounds. Nitration allows for the modulation of the electronic properties of the aromatic ring, which can influence both the reactivity of the molecule and its interaction with biological targets.
Furthermore, the nitro group itself can serve as a handle for further chemical transformations. It can be reduced to an amino group, which can then be functionalized in a variety of ways, leading to the synthesis of a wide range of amino- and substituted amino-phthalazinone derivatives. This chemical versatility makes nitrophthalazinones important intermediates in the synthesis of more complex molecules.
Future Research Directions and Translational Potential
Exploration of Novel Synthetic Pathways
While established methods for the synthesis of phthalazinone derivatives exist, future research will likely focus on the development of more efficient, sustainable, and versatile synthetic routes. longdom.org Traditional methods often involve the condensation of hydrazines with phthalic anhydrides or 2-acyl benzoic acids. longdom.org Future explorations could prioritize:
Green Chemistry Protocols: The development of synthetic methods that utilize environmentally benign solvents, reduce energy consumption, and minimize waste generation is a paramount goal. This could involve exploring microwave-assisted synthesis or employing reusable solid acid catalysts. longdom.org
Catalytic Systems: Investigating novel catalytic systems, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), could provide more efficient and regioselective pathways to functionalize the phthalazinone core. beilstein-journals.org This allows for the introduction of a wide array of substituents to modulate the compound's properties. beilstein-journals.org
Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would streamline the synthesis of complex 5-Nitrophthalazin-1(2H)-one derivatives. beilstein-journals.orgscitechdaily.com This approach enhances synthetic efficiency by reducing the number of intermediate purification steps, saving time and resources. scitechdaily.com
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. | Use of aqueous media, biodegradable catalysts, energy-efficient methods. |
| Advanced Catalysis | High efficiency, selectivity, and functional group tolerance. | Development of novel palladium, copper, or iron-based catalytic systems. beilstein-journals.orgresearchgate.net |
| Multicomponent Reactions | Increased synthetic efficiency, molecular diversity, atom economy. | Design of novel MCRs to build complex derivatives in a single step. scitechdaily.com |
Rational Design of Next-Generation Derivatized Compounds
The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets. nih.govnih.gov Future research will leverage rational design principles to create next-generation compounds with enhanced potency, selectivity, and novel mechanisms of action.
Molecular Hybridization: This strategy involves combining the this compound pharmacophore with other known bioactive moieties to create hybrid molecules. nih.gov For instance, incorporating a dithiocarbamate (B8719985) moiety has been explored to develop new anticancer agents. nih.gov This approach can lead to compounds with dual-action mechanisms or improved pharmacokinetic profiles. nih.gov
Structure-Based Drug Design (SBDD): As the biological targets of phthalazinone derivatives are identified (e.g., VEGFR-2, EGFR, PARP), SBDD can be employed. nih.govacs.org By understanding the three-dimensional structure of the target protein's binding site, derivatives of this compound can be computationally designed for optimal interaction and inhibitory activity.
Fragment-Based Drug Discovery (FBDD): Small molecular fragments can be screened for binding to a biological target, and then grown or combined to create more potent lead compounds based on the this compound core.
| Design Approach | Key Principle | Desired Outcome |
| Molecular Hybridization | Combining two or more pharmacophores into a single molecule. nih.gov | Compounds with dual mechanisms, enhanced efficacy, or improved selectivity. nih.gov |
| Structure-Based Design | Utilizing 3D structural information of the biological target. | Highly potent and selective inhibitors with minimized off-target effects. |
| Fragment-Based Discovery | Building lead compounds from smaller, low-affinity fragments. | Novel chemical entities with high ligand efficiency. |
Application in Emerging Chemical Technologies
Modernizing the synthesis and production of this compound derivatives can be achieved by adopting emerging chemical technologies.
Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation. nih.govbeilstein-journals.org For reactions involving hazardous reagents or intermediates, flow reactors can minimize risk by keeping the volume of reactive material low at any given time. beilstein-journals.org This technology is particularly well-suited for scaling up the production of promising drug candidates. nih.gov
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling transformations that are often difficult to achieve with traditional thermal methods. mdpi.com This technology could be applied to the synthesis and functionalization of the phthalazinone ring system, potentially allowing for novel C-H activation or cross-coupling reactions under mild conditions. mdpi.comdntb.gov.ua
Advanced Mechanistic Studies in Cellular Systems
A deeper understanding of how this compound derivatives exert their biological effects at a molecular level is crucial for their translation. Future research should focus on:
Target Identification and Validation: Employing chemoproteomics and other advanced techniques to identify the specific protein targets of bioactive derivatives within the cell.
Pathway Analysis: Elucidating the downstream signaling pathways modulated by these compounds to understand their full mechanism of action. This includes investigating their effects on processes like apoptosis, cell cycle progression, and angiogenesis. acs.orgnih.gov
In Situ Analysis: Utilizing advanced analytical tools, such as photoionization and photoelectron photoion coincidence spectroscopy, to study reaction intermediates and mechanisms in complex environments, which can provide insights into how these compounds behave in biological systems. rsc.org
Integration of Artificial Intelligence and Machine Learning in Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.gov These computational tools can be integrated into the research pipeline for this compound in several ways: youtube.com
Predictive Modeling: ML algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of virtual derivatives, allowing for the in silico screening of vast chemical libraries. scitechdaily.comdiscoveryontarget.com
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a target protein. youtube.com
Reaction Prediction and Synthesis Planning: AI can predict the outcomes of chemical reactions and help devise optimal synthetic routes, accelerating the synthesis of new derivatives. scitechdaily.com
| AI/ML Application | Function | Impact on Research |
| Virtual Screening | Predicts activity and properties of virtual compounds. discoveryontarget.com | Prioritizes synthesis of the most promising candidates, saving resources. |
| Generative Models | Designs novel molecules with desired characteristics. youtube.com | Expands chemical space and leads to innovative drug candidates. |
| Synthesis Prediction | Optimizes reaction conditions and synthetic pathways. scitechdaily.com | Accelerates the Design-Make-Test-Analyze cycle. |
Potential for Development as Chemical Probes or Tools in Chemical Biology
Beyond direct therapeutic applications, derivatives of this compound hold potential as tools for basic research.
Fluorescent Probes: The phthalazinone scaffold has been successfully modified to create fluorescent probes for cellular imaging. nih.gov By attaching fluorophores or designing the molecule to become fluorescent upon interaction with a specific analyte or biological environment, these compounds can be used to visualize and study cellular processes. nih.govnih.gov The design of probes for specific ions or reactive oxygen species is a promising area of research. nih.gov
Affinity-Based Probes: By incorporating a reactive group or a photo-crosslinker, derivatives can be designed to covalently bind to their biological targets. These probes are invaluable for target identification and validation studies, a process known as activity-based protein profiling.
This multi-pronged research strategy, encompassing modern synthesis, rational design, advanced technologies, and computational methods, will be essential to fully exploit the potential of this compound as a versatile scaffold for future discoveries.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-Nitrophthalazin-1(2H)-one, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nitration of phthalazin-1(2H)-one derivatives. A one-pot approach using 2-carboxybenzaldehyde and a catalyst (e.g., lanthanum nitrate) can yield the core structure, followed by nitration at the 5-position . Key variables include temperature (60–80°C), solvent (H₂SO₄ for nitration), and stoichiometry of nitric acid. Purity is verified via melting point analysis (e.g., 265–275°C dec.) and HPLC .
Q. How are spectroscopic techniques applied to characterize this compound?
- Methodological Answer :
- IR Spectroscopy : The nitro group (NO₂) shows strong absorption bands at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
- NMR : The aromatic proton adjacent to the nitro group appears deshielded (δ 8.5–9.0 ppm in ¹H NMR), while the carbonyl (C=O) resonates at ~165 ppm in ¹³C NMR .
- XRD : Confirms the planar structure and nitro group orientation in the crystal lattice .
Q. What are the key reactivity patterns of this compound under acidic or basic conditions?
- Methodological Answer : The nitro group directs electrophilic substitution to the 8-position. Reduction (e.g., H₂/Pd-C) converts NO₂ to NH₂, enabling further functionalization. Hydrolysis under alkaline conditions (NaOH/EtOH) cleaves the phthalazinone ring .
Advanced Research Questions
Q. How do solvent and catalyst choices influence the regioselectivity of nitration in phthalazinone derivatives?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize nitronium ion (NO₂⁺), favoring 5-nitration. Protic solvents (e.g., H₂SO₄) may lead to competing 6- or 8-substitution. Catalysts like FeCl₃ enhance electrophilic attack at the 5-position (yield >85%) .
Q. What structural features of this compound contribute to its biological activity?
- Methodological Answer :
- Antifungal Activity : The nitro group enhances electron-withdrawing effects, increasing membrane permeability. Substitutions at the 4-position (e.g., methyl or benzyl groups) improve MIC values against Candida albicans (MIC₅₀ = 8–16 µg/mL) .
- Antimicrobial SAR : Nitro derivatives exhibit higher activity than hydroxyl or amino analogs due to redox-mediated cytotoxicity .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer : Contradictions may arise from:
- Purity : HPLC or LC-MS to confirm >95% purity .
- Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC assays) .
- Substituent Position : Verify regiochemistry via NOESY or X-ray crystallography .
Q. What computational tools are used to predict the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites and reaction pathways .
- Molecular Docking : Assess binding affinity to fungal CYP51 (target for azole antifungals) using AutoDock Vina .
Q. How does the nitro group influence electrochemical properties in phthalazinone derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
